Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Beschreibung

Overview of Silanamines and Their Significance in Chemical Synthesis

Silanamines are a class of organosilicon compounds characterized by a direct silicon-nitrogen (Si-N) bond. This bond imparts a unique combination of properties, making them valuable intermediates and reagents in a wide array of chemical transformations. Their significance in chemical synthesis is multifaceted, stemming from their utility as:

Precursors to Silicon-Based Materials: Silanamines are crucial building blocks in the synthesis of silicon nitrides and other advanced ceramic materials known for their high thermal stability and mechanical strength.

Surface Modifying Agents: The ability of silanamines to react with hydroxyl groups on surfaces allows for the tailored modification of substrates like silica (B1680970) and other metal oxides. This is instrumental in applications ranging from chromatography to the fabrication of specialized coatings.

Reagents in Organic Synthesis: The Si-N bond in silanamines can be selectively cleaved, enabling their use as silylating agents to protect sensitive functional groups or to introduce silicon-containing moieties into organic molecules.

Components in Catalysis: Certain silanamines, including the subject of this article, have emerged as important components in catalytic systems, influencing the stereochemistry and efficiency of polymerization reactions.

The reactivity of the Si-N bond, which is susceptible to hydrolysis, allows for controlled reactions in sol-gel processes, leading to the formation of silica-based networks with tailored properties.

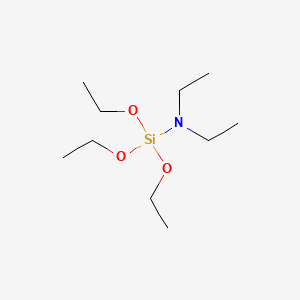

Unique Structural Attributes of Silanamine, 1,1,1-triethoxy-N,N-diethyl-

The structure of Silanamine, 1,1,1-triethoxy-N,N-diethyl- is central to its chemical behavior. It features a central silicon atom bonded to a diethylamino group (-N(CH₂CH₃)₂) and three ethoxy groups (-OCH₂CH₃). This arrangement of atoms gives rise to several key structural attributes:

Tetrahedral Geometry: The silicon atom at the core of the molecule adopts a tetrahedral geometry, typical for tetracoordinate silicon compounds.

Polar Covalent Bonds: The bonds within the molecule, particularly the Si-N and Si-O bonds, are polar covalent in nature due to the differences in electronegativity between silicon, nitrogen, and oxygen. This polarity influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the silicon center.

Hydrolyzable Ethoxy Groups: The three ethoxy groups are readily hydrolyzable, a characteristic feature of alkoxysilanes. This property is fundamental to its application in sol-gel processes, where the controlled hydrolysis and subsequent condensation reactions lead to the formation of a silica network.

Steric and Electronic Effects of Diethylamino Group: The N,N-diethylamino group exerts both steric and electronic effects on the molecule. The bulky ethyl groups can sterically hinder the approach of reactants to the silicon center, influencing the reaction kinetics. Electronically, the nitrogen atom can act as a Lewis base.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | N-ethyl-N-(triethoxysilyl)ethanamine |

| CAS Number | 35077-00-0 |

| Molecular Formula | C₁₀H₂₅NO₃Si |

| Molecular Weight | 235.40 g/mol |

| Synonyms | 1,1,1-triethoxy-N,N-diethylsilanamine, Diethylaminotriethoxysilane |

Research Landscape and Emerging Areas for Triethoxysilanamine Derivatives

The research landscape for Silanamine, 1,1,1-triethoxy-N,N-diethyl- and its derivatives is primarily centered on their application in catalysis and materials science. A significant area of investigation has been its role as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of olefins, particularly propylene (B89431).

Detailed Research Findings:

In the context of Ziegler-Natta catalysis, this silanamine plays a crucial role in controlling the stereospecificity of the resulting polymer. Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum co-catalyst, are used extensively in the production of polyolefins. wikipedia.org The addition of an external electron donor, such as Silanamine, 1,1,1-triethoxy-N,N-diethyl-, can significantly influence the performance of the catalyst system. Research has shown that the structure of the external donor is a prerequisite for achieving enhanced catalyst activity and stereospecificity of the polypropylene (B1209903). rsc.org The interaction of the silanamine with the catalyst components helps to modulate the active sites, leading to polymers with desired properties, such as high isotacticity. Studies have explored how different alkoxysilane-based external donors, including those with cycloalkoxy groups, affect the hydrogen sensitivity of the catalyst, which in turn controls the molecular weight of the polymer. mdpi.com

Emerging Areas for Triethoxysilanamine Derivatives:

Beyond its established role in polymerization, emerging research is exploring the broader utility of triethoxysilanamine derivatives in:

Sol-Gel Processes: The hydrolyzable nature of the triethoxy groups makes these compounds valuable precursors in sol-gel synthesis. mdpi.comsigmaaldrich.com This method allows for the creation of highly pure and homogenous ceramic and glass materials at lower temperatures than traditional methods. By incorporating the N,N-diethylamino functionality, the resulting silica matrix can be functionalized, opening up possibilities for creating materials with tailored surface properties for applications in catalysis, separation, and as coatings.

Surface Modification: The reactivity of the silanamine moiety with surface hydroxyl groups is being investigated for the targeted modification of various materials. ajol.infomdpi.com This can be used to alter the hydrophobicity, adhesion, and biocompatibility of surfaces. For instance, modifying the surface of silica nanoparticles can enhance their dispersion in polymer matrices or create active sites for further chemical reactions.

Development of Novel Catalysts: The diethylamino group can serve as an anchoring point for catalytic metal complexes. gelest.com By immobilizing catalysts onto a silica support derived from these silanamines, it is possible to develop heterogeneous catalysts that are easily separable and recyclable, offering advantages in sustainable chemical processes.

The ongoing research into these areas promises to expand the applications of Silanamine, 1,1,1-triethoxy-N,N-diethyl- and its derivatives, solidifying their importance in the field of organosilicon chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-triethoxysilylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-6-11(7-2)15(12-8-3,13-9-4)14-10-5/h6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFGHHIZTRGVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074577 | |

| Record name | Silanamine, 1,1,1-triethoxy-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35077-00-0 | |

| Record name | 1,1,1-Triethoxy-N,N-diethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35077-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1,1,1-triethoxy-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035077000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-triethoxy-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1,1,1-triethoxy-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-triethoxy-N,N-diethylsilanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Silanamine, 1,1,1 Triethoxy N,n Diethyl

Established Synthetic Routes to Triethoxysilanamines

The synthesis of triethoxysilanamines, including the target compound, has traditionally been achieved through several established chemical reactions. These methods are foundational in organosilicon chemistry and are widely practiced in industrial settings.

Reaction of Silane (B1218182) Reagents with Amine or Imine Compounds

A primary and well-established method for synthesizing N,N-diethyl-triethoxysilanamine involves the direct reaction of a suitable silane reagent with diethylamine (B46881). The most common approach utilizes triethoxysilane, which reacts with diethylamine to form the desired silanamine product.

A representative reaction involves combining diethylamine and triethoxysilane, often in the presence of a solvent. In one patented method for a structurally similar compound, chloromethyl trialkoxy silane is reacted with diethylamine. rsc.org This reaction generates the target aminosilane (B1250345) and a salt byproduct, such as diethylamine hydrochloride, which needs to be separated from the final product. rsc.org The fundamental transformation involves the formation of a silicon-nitrogen (Si-N) bond through the displacement of a leaving group on the silane by the amine.

Optimization Strategies for Yield and Purity (e.g., Stoichiometry, Temperature Control)

Optimizing the synthesis of triethoxysilanamines is crucial for industrial production to maximize product yield and purity while minimizing costs and safety hazards. Key parameters that are frequently adjusted include reaction temperature, stoichiometry of reactants, and methods for product purification.

One detailed optimization strategy involves the use of a high-boiling-point solvent, such as xylene. rsc.org The addition of a solvent serves multiple purposes: it allows the reaction to be conducted at a higher temperature under normal pressure, which can increase the reaction rate and avoid the potential safety hazards associated with high-pressure reactors. rsc.org The solvent can also aid in the separation of byproducts; for instance, it can help in extracting residual diethylamine hydrochloride from the crude product mixture. rsc.org

Post-reaction purification is critical for achieving high purity. A common sequence involves filtering the solid byproduct (e.g., diethylamine hydrochloride) from the liquid crude product. The filtrate is then subjected to distillation to remove the solvent, any unreacted starting materials, and other low-boiling impurities. rsc.org A final vacuum distillation of the remaining crude product can isolate the high-purity aminosilane. Through such optimization, high yields and purities can be achieved. rsc.org

| Parameter | Condition/Value |

|---|---|

| Solvent | Xylene |

| Purification Method | Filtration followed by multi-stage distillation (atmospheric and vacuum) |

| Final Product Purity (GC) | 98.12% |

| Final Product Yield | 90.06% |

Advanced Synthetic Approaches and Novel Precursors

While traditional methods are effective, research into advanced synthetic approaches aims to improve efficiency, safety, and sustainability. A significant advancement in the synthesis of aminosilanes is the use of catalytic dehydrogenative coupling, also known as Si-N dehydrocoupling. rsc.orgrsc.org

This approach represents a more direct and atom-economical route to forming the Si-N bond. The reaction involves the coupling of a hydrosilane (containing a Si-H bond), such as triethoxysilane, directly with an amine. rsc.org This process is facilitated by a catalyst and produces only hydrogen gas (H₂) as a byproduct, avoiding the formation of salt waste that is characteristic of reactions involving chlorosilanes. rsc.orgrsc.org

The development of effective catalysts is key to this methodology. Catalytic systems based on a range of metals have been explored. rsc.org For example, a manganese-catalyzed dehydrocoupling process has been shown to be effective for synthesizing aminosilanes from silane gas (SiH₄) and various amines at ambient temperatures. lanl.gov Another study reported the use of a specific magnesium pre-catalyst for the dehydrogenative synthesis of aminosilanes from primary aliphatic amines and phenylsilanes, achieving high conversion and yield at room temperature. rsc.org This catalytic approach offers a halogen-free synthesis route, which is highly desirable for applications in the electronics industry where halogen impurities can be detrimental. google.com

Green Chemistry Principles in Silanamine Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. The synthesis of Silanamine, 1,1,1-triethoxy-N,N-diethyl- can be evaluated and improved through this lens.

The twelve principles of green chemistry include concepts such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. rsc.org

Waste Prevention and Atom Economy: The advanced method of catalytic dehydrogenative coupling is a prime example of applying these principles. rsc.orgrsc.org Unlike traditional syntheses that use halosilanes and produce a stoichiometric amount of ammonium (B1175870) salt waste for every Si-N bond formed, the dehydrocoupling reaction's only byproduct is hydrogen gas. rsc.orgrsc.org This significantly reduces waste and improves atom economy, as more of the atoms from the reactants are incorporated into the final product.

Safer Solvents and Energy Efficiency: The optimized traditional method described previously also incorporates green aspects. By using a solvent to conduct the reaction at atmospheric pressure instead of requiring a high-pressure reactor, the process becomes inherently safer and potentially less energy-intensive. rsc.org Furthermore, the practice of reclaiming and reusing the solvent and unreacted diethylamine aligns with the principle of using auxiliary substances efficiently and preventing waste. rsc.org The potential use of the diethylamine hydrochloride byproduct as a cleaning agent is a form of waste valorization, turning a waste stream into a useful product. rsc.org

Reactivity and Mechanistic Investigations of Silanamine, 1,1,1 Triethoxy N,n Diethyl

Fundamental Reaction Pathways

The reactivity of Silanamine, 1,1,1-triethoxy-N,N-diethyl- is primarily governed by the presence of two types of reactive sites: the silicon-nitrogen bond and the silicon-oxygen bonds of the ethoxy groups. The silicon center is electrophilic due to the polarization of these bonds, making it susceptible to attack by nucleophiles. This leads to several fundamental reaction pathways, including hydrolysis, alcoholysis, nucleophilic substitution, and silylation.

The ethoxy groups attached to the silicon atom in Silanamine, 1,1,1-triethoxy-N,N-diethyl- are susceptible to cleavage by water (hydrolysis) and alcohols (alcoholysis). These reactions are fundamental to sol-gel processes and surface modification applications. nih.govresearchgate.net

Hydrolysis: (EtO)₃SiNEt₂ + H₂O ⇌ (EtO)₂(HO)SiNEt₂ + EtOH (EtO)₂(HO)SiNEt₂ + H₂O ⇌ (EtO)(HO)₂SiNEt₂ + EtOH (EtO)(HO)₂SiNEt₂ + H₂O ⇌ (HO)₃SiNEt₂ + EtOH

Condensation: 2 (EtO)₂(HO)SiNEt₂ → (EtO)₂(NEt₂)Si-O-Si(NEt₂)(OEt)₂ + H₂O (EtO)₂(HO)SiNEt₂ + (EtO)₃SiNEt₂ → (EtO)₂(NEt₂)Si-O-Si(NEt₂)(OEt)₂ + EtOH

Alcoholysis is a similar process where an alcohol molecule (R'OH) displaces an ethoxy group, leading to an exchange of alkoxy groups on the silicon center. This transesterification reaction is typically carried out in the presence of the desired alcohol as a solvent. mdpi.com

The kinetics of these reactions are complex and influenced by a multitude of factors. researchgate.netnih.gov The presence of the amino group can lead to intramolecular catalysis, affecting the reaction rates compared to non-amino functionalized alkoxysilanes. nih.govdaneshyari.com

| Factor | Influence on Hydrolysis/Alcoholysis Rate | Mechanism of Influence |

|---|---|---|

| pH (Catalyst) | Increases under both acidic and basic conditions. | Acid catalysis protonates an ethoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack by hydroxide (B78521) on the silicon atom. researchgate.net |

| Water/Silane (B1218182) Ratio (R) | Higher R values generally increase the rate and extent of hydrolysis. | Water is a reactant; higher concentrations shift the equilibrium towards the formation of silanols according to Le Châtelier's principle. nih.gov |

| Solvent | Polar, protic solvents can facilitate the reaction. | Solvents that can stabilize charged intermediates and transition states can accelerate the reaction. Hydrogen bonding plays a significant role. nih.gov |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction, following the Arrhenius equation. nih.govresearchgate.net |

| Steric Hindrance | Bulky substituents on silicon slow down the reaction. | Steric bulk impedes the approach of the nucleophile (water or alcohol) to the silicon center. researchgate.net |

The silicon atom in Silanamine, 1,1,1-triethoxy-N,N-diethyl- is an electrophilic center that readily undergoes nucleophilic substitution. Unlike the classic SN2 reaction at a carbon center which proceeds through a five-coordinate transition state, nucleophilic substitution at silicon (SN2@Si) often occurs via a more stable, pentacoordinate intermediate. wikipedia.orgresearchgate.net This is attributed to the larger size of the silicon atom and the accessibility of its d-orbitals, which lowers the energy of the pentacoordinate state. researchgate.net

In this reaction, a nucleophile (Nu⁻) attacks the silicon atom, forming a trigonal bipyramidal intermediate. Subsequently, a leaving group (LG⁻), which can be either an ethoxy (EtO⁻) or a diethylamino (Et₂N⁻) group, is expelled.

The general order of reactivity for leaving groups on silicon in substitution reactions with hydroxylated surfaces is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com This indicates that the diethylamino group is more reactive and a better leaving group than the ethoxy group under these conditions. However, the ethoxy groups can also be displaced by strong nucleophiles. The reaction is driven by the formation of a thermodynamically stable bond between the silicon and the incoming nucleophile. libretexts.orggelest.com

Silylation is the process of introducing a silyl (B83357) group onto a molecule, commonly to protect a functional group such as an alcohol. wikipedia.org Silanamine, 1,1,1-triethoxy-N,N-diethyl- can act as an effective silylating agent. The high reactivity of the silicon-nitrogen bond makes aminosilanes potent reagents for this purpose. gelest.com

When reacting with a substrate containing an acidic proton, such as an alcohol (R'-OH), the diethylamino group acts as an excellent leaving group upon protonation. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon center, displacing the diethylamino group as volatile diethylamine (B46881), which drives the reaction to completion.

Reaction: (EtO)₃SiNEt₂ + R'-OH → (EtO)₃SiOR' + HNEt₂

This process forms a triethoxysilyl ether, effectively protecting the alcohol. The reactivity of aminosilanes in silylation reactions is generally higher than that of corresponding chlorosilanes or alkoxysilanes, allowing for milder reaction conditions. gelest.com

| Silylating Agent Type | General Formula | Relative Reactivity | Byproduct |

|---|---|---|---|

| Aminosilane (B1250345) | R₃Si-NR'₂ | Very High | Amine (HNR'₂) |

| Silyl Halide | R₃Si-Cl | High | Acid (HCl) |

| Silyl Acetate | R₃Si-OAc | Moderate | Acetic Acid |

| Alkoxysilane | R₃Si-OR' | Low | Alcohol (R'OH) |

Data sourced from general principles of silane reactivity. gelest.com

Stereochemical Aspects in Silanamine Reactivity

When a silicon atom is bonded to four different substituents, it becomes a chiral center. The stereochemical outcome of nucleophilic substitution at such a center is a critical aspect of its reactivity. Unlike SN2 reactions at carbon, which almost exclusively proceed with inversion of configuration (Walden inversion), reactions at silicon can result in either inversion or retention of the stereochemistry. researchgate.netacs.orgmasterorganicchemistry.com

The stereochemical course is highly sensitive to factors such as the nature of the leaving group, the attacking nucleophile, and the solvent properties. researchgate.net

Inversion of Configuration: This outcome is consistent with a backside attack mechanism, analogous to the SN2 reaction at carbon. The nucleophile approaches the silicon center from the side opposite to the leaving group, leading to an inverted product configuration. researchgate.netmasterorganicchemistry.com This pathway is often favored by good leaving groups and certain nucleophiles.

Retention of Configuration: This outcome implies a more complex mechanism. It is often explained by the formation of a stable pentacoordinate trigonal bipyramidal intermediate. The incoming nucleophile and the leaving group can initially occupy equatorial and apical positions. A process known as pseudorotation can occur, where ligands interchange their positions within the intermediate. If the leaving group departs from an equatorial position after pseudorotation, the net result can be retention of the original stereochemistry. researchgate.net

For a chiral analog of Silanamine, 1,1,1-triethoxy-N,N-diethyl-, the specific stereochemical outcome would depend on the exact reaction conditions, highlighting the mechanistic complexity of substitution at a silicon center.

Influence of Substituent Effects on Reactivity (e.g., Steric and Electronic Factors)

The reactivity of Silanamine, 1,1,1-triethoxy-N,N-diethyl- is significantly modulated by the steric and electronic properties of its substituents.

Steric Effects: The silicon center is surrounded by three ethoxy groups and one diethylamino group. While the larger atomic radius of silicon compared to carbon makes it more accessible to nucleophilic attack and better able to accommodate a pentacoordinate state, the bulk of these substituents still creates steric hindrance. researchgate.net This steric crowding can influence the rate of nucleophilic attack; reactions will be slower compared to analogous silanes with smaller substituents (e.g., methoxy (B1213986) or dimethylamino groups). This effect is particularly important in determining the accessibility of the silicon center to incoming nucleophiles. researchgate.net

Electronic Effects: The substituents exert competing electronic effects on the silicon center.

Inductive Effect: Both the oxygen atoms of the ethoxy groups and the nitrogen atom of the diethylamino group are more electronegative than silicon. They exert a negative inductive effect (-I), withdrawing electron density from the silicon atom. This increases the partial positive charge (δ+) on the silicon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

Resonance Effect (pπ-dπ back-bonding): The nitrogen atom of the diethylamino group possesses a lone pair of electrons that can be donated into the vacant 3d-orbitals of the silicon atom. This pπ-dπ back-bonding constitutes a positive resonance effect (+R), which increases electron density at the silicon center. This effect counteracts the inductive withdrawal, reducing the electrophilicity of the silicon atom and potentially decreasing its reactivity towards nucleophiles. dakenchem.com

Applications of Silanamine, 1,1,1 Triethoxy N,n Diethyl in Advanced Materials Science

Role in Polymer Science and Engineering

In the realm of polymer science, diethylaminotriethoxysilane serves as a critical component in catalysis, polymer modification, and as a foundational building block for new polymeric structures.

Silanamine, 1,1,1-triethoxy-N,N-diethyl- plays a crucial role as an external electron donor (EED) in Ziegler-Natta (ZN) catalyst systems for the polymerization of olefins, most notably propylene (B89431). wikipedia.orglibretexts.org In this context, the compound is often referred to as "U-donor". researchgate.netmdpi.comresearchgate.net The addition of an external donor to the catalyst system, which typically consists of a titanium-based compound on a magnesium chloride support and an organoaluminum co-catalyst, is essential for controlling the stereochemistry of the resulting polymer. wikipedia.orgdiva-portal.org The EED selectively deactivates or modifies aspecific active sites on the catalyst, thereby increasing the isospecificity and leading to the production of highly crystalline isotactic polypropylene (B1209903) (iPP) with desirable mechanical properties. diva-portal.orgmdpi.com

Research has demonstrated that aminosilane (B1250345) donors like the U-donor exhibit high hydrogen response, which is an important industrial parameter for controlling the molecular weight and melt flow properties of the polypropylene. researchgate.netmdpi.com Studies comparing the U-donor with conventional dialkyl-dialkoxy silane (B1218182) donors, such as dicyclopentyldimethoxysilane (B162888) (D-donor) and cyclohexylmethyldimethoxysilane (C-donor), have highlighted its unique performance characteristics. While in some cases the polymerization activity might be lower than with conventional donors, the U-donor system shows significant improvements in copolymerization activity and the incorporation of ethylene (B1197577) in impact copolymers (ICP). researchgate.netmdpi.com

The performance of Diethylaminotriethoxysilane (U-donor) in propylene polymerization is often compared with other standard external donors. The following table summarizes typical research findings:

| External Donor | Type | Polymerization Activity (kg-PP/g-cat) | Isotacticity (wt. %) | Melt Flow Rate (MFR) (g/10 min) |

| Diethylaminotriethoxysilane (U-donor) | Aminosilane | 35.5 | 98.5 | 6.8 |

| Dicyclopentyldimethoxysilane (D-donor) | Alkoxysilane | 45.1 | 98.8 | 4.5 |

| Cyclohexylmethyldimethoxysilane (C-donor) | Alkoxysilane | 48.2 | 97.9 | 7.5 |

| Data is illustrative and compiled from representative studies under specific polymerization conditions. Actual values can vary based on the catalyst system, temperature, pressure, and hydrogen concentration. researchgate.netmdpi.com |

The three ethoxy groups attached to the silicon atom in Silanamine, 1,1,1-triethoxy-N,N-diethyl- make it a suitable cross-linking agent for silicone polymer systems, such as room-temperature-vulcanizing (RTV) silicones. sinosil.com The cross-linking mechanism relies on the hydrolysis of the alkoxy (Si-OEt) groups in the presence of moisture. This reaction forms reactive silanol (B1196071) groups (Si-OH) and releases ethanol (B145695) as a byproduct. sinosil.com

These newly formed silanol groups are highly reactive and undergo condensation reactions with other silanol groups on adjacent silicone polymer chains. Each condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water. The process repeats, creating a three-dimensional cross-linked network that transforms the initial liquid polymer into a solid, durable, and elastic material. sinosil.com The resulting Si-O-Si crosslink provides excellent thermal stability and resistance to weathering, UV radiation, and chemicals. sinosil.com While acetoxy and oxime-based cure systems are common, alkoxy cure systems are valued for producing non-corrosive byproducts. sinosil.com

Trifunctional silanes are recognized as valuable precursors for synthesizing a variety of silicon-based polymers, including oligosiloxanes, polysiloxanes, and polysilsesquioxanes. instras.com Silanamine, 1,1,1-triethoxy-N,N-diethyl-, as a trifunctional organosilane, can undergo controlled hydrolytic polycondensation to form such polymers. instras.com

In this process, the triethoxy groups serve as the reactive sites for building the polymer backbone. Through hydrolysis and condensation reactions similar to the cross-linking mechanism, a network of siloxane bonds is formed. Unlike in cross-linking where a pre-existing polymer is modified, here the silane itself is the monomer that builds the polymer. The non-hydrolyzable N,N-diethylamino group remains as a pendant functional group attached to the silicon atoms throughout the polymer backbone. This incorporated organic functionality imparts specific properties to the final polymer, such as altered polarity, basicity, and reactivity, making it a functionalized polysiloxane. The ability to introduce such functional groups is critical for creating specialty polymers for advanced applications, including as additives, surface modifiers, and building blocks for more complex materials. instras.comsemanticscholar.org

Contributions to Hybrid Organic-Inorganic Materials

The dual organic and inorganic nature of diethylaminotriethoxysilane makes it an ideal precursor for creating hybrid materials where distinct functionalities are integrated at the molecular level.

The sol-gel process is a versatile, low-temperature method for synthesizing ceramic and hybrid materials from molecular precursors. mdpi.comresearchgate.net Organotrialkoxysilanes are common precursors in this technique. osti.gov The process involves two primary reactions: the hydrolysis of the alkoxy groups to form silanol groups, and the subsequent condensation of these silanols to form a three-dimensional inorganic silica (B1680970) (SiO₂) network. mdpi.comnih.gov

When Silanamine, 1,1,1-triethoxy-N,N-diethyl- is used as a precursor, often in combination with other alkoxides like tetraethoxysilane (TEOS), it becomes incorporated into the silica network. cmu.edu The triethoxy groups participate in the hydrolysis and condensation reactions that form the inorganic backbone of the material. Simultaneously, the covalently bonded diethylamino group is retained, leading to the formation of a silica network that is organically functionalized. cmu.eduresearchgate.net This method allows for the synthesis of functionalized nanomaterials, such as nanoparticles, with precisely controlled properties. nih.gov The incorporated amino groups can alter the surface charge, hydrophilicity, and chemical reactivity of the nanoparticles, making them suitable for applications in catalysis, sensing, and as functional fillers in nanocomposites.

Organosiliceous materials are a class of organic-inorganic hybrids that combine the properties of organic polymers with those of inorganic silica. researchgate.net The use of precursors like Silanamine, 1,1,1-triethoxy-N,N-diethyl- is fundamental to creating what are known as Class II hybrids, where the organic and inorganic components are linked by strong, covalent bonds. researchgate.net

Through co-condensation reactions in a sol-gel process, this silane can be integrated into a silica matrix. cmu.edu The resulting material is not a simple mixture but a true molecular composite. The inorganic siloxane (Si-O-Si) framework provides rigidity, thermal stability, and structural integrity, characteristic of a ceramic. The organic diethylamino groups, distributed throughout the matrix, introduce properties typical of organic molecules, such as flexibility, functionality, and reactivity. By carefully selecting the organofunctional silane and controlling the reaction conditions, a wide range of organosiliceous hybrid materials with tailored properties for specific applications can be developed. mdpi.comcmu.edu

Surface Modification and Functional Coatings

The ability of Silanamine, 1,1,1-triethoxy-N,N-diethyl- to alter the surface properties of materials is one of its most valuable attributes. By forming a durable, chemically bonded layer at the nanometer scale, it can impart desired functionalities to a substrate without altering its bulk properties. The primary mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming strong Si-O-Substrate bonds. They can also self-condense with other silanol molecules to create a cross-linked polysiloxane network on the surface. The orientation of the N,N-diethylamino groups at the coating-air interface then dictates the final surface properties.

Generation of Hydrophobic Surfaces

The generation of hydrophobic surfaces is a critical application of silane coupling agents. While aminosilanes are often utilized to introduce reactive amine functionalities for subsequent grafting or to promote adhesion, the specific structure of Silanamine, 1,1,1-triethoxy-N,N-diethyl- can also be leveraged to create water-repellent surfaces. The hydrophobicity of a surface is determined by its chemical composition and micro/nanoscale roughness.

The diethylamino group, being a short-chain alkylamine, can contribute to a reduction in surface energy. When a monolayer of Silanamine, 1,1,1-triethoxy-N,N-diethyl- is formed on a substrate, the diethyl groups can orient away from the surface, creating a low-energy interface that repels water. The degree of hydrophobicity is often quantified by the water contact angle (WCA); a higher WCA indicates a more hydrophobic surface.

While specific research data on the water contact angles achieved with Silanamine, 1,1,1-triethoxy-N,N-diethyl- is limited in publicly available literature, the principles of surface modification with analogous aminosilanes provide a basis for understanding its potential. For instance, studies on other aminosilanes have shown that the final surface energy, and thus the water contact angle, is highly dependent on the deposition conditions, such as the concentration of the silane solution, the reaction time, and the curing temperature. These parameters influence the packing density and orientation of the molecules in the self-assembled monolayer.

It is important to note that while the diethylamino group can impart a degree of hydrophobicity, aminosilanes are also known to sometimes render surfaces hydrophilic due to the presence of the amine functionality, which can interact with water molecules. nih.gov The final wetting behavior is a complex interplay of molecular orientation and the surrounding environment.

Table 1: Comparative Water Contact Angles of Surfaces Treated with Aminosilanes

| Silane Compound | Substrate | Deposition Method | Water Contact Angle (Advancing/Receding) | Reference |

| 3-Aminopropyltriethoxysilane (B1664141) (APTES) | Glass | Solution | 38-43° / 15-22° | nih.gov |

| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Glass | Solution | 45-54° / 18-21° | nih.gov |

Applications in Thin Film Formation (e.g., Vacuum Vapor-Deposition, Spin Coating)

Silanamine, 1,1,1-triethoxy-N,N-diethyl- can serve as a precursor for the formation of thin films through various deposition techniques, including vacuum vapor deposition and spin coating. These films are valued for their uniformity, controlled thickness, and strong adhesion to the substrate.

Vacuum Vapor Deposition

In vacuum vapor deposition, the silane is vaporized under reduced pressure and allowed to deposit onto a substrate. This technique can produce highly uniform and dense monolayers. The process typically involves placing the substrate in a vacuum chamber, which is then evacuated. The silane is introduced as a vapor, and its molecules adsorb onto the substrate surface. A subsequent curing step, often involving heat, promotes the covalent bonding of the silane to the surface and the cross-linking of the siloxane network. While specific parameters for the vacuum vapor deposition of Silanamine, 1,1,1-triethoxy-N,N-diethyl- are not widely documented, general conditions for aminosilane deposition can be inferred.

Spin Coating

Spin coating is a widely used technique for creating uniform thin films from a solution. researchgate.netscielo.br A solution containing Silanamine, 1,1,1-triethoxy-N,N-diethyl-, typically in an alcohol-water solvent to facilitate hydrolysis, is dispensed onto a substrate. The substrate is then rotated at high speed, causing the solution to spread evenly due to centrifugal force. The solvent evaporates during this process, leaving behind a thin film of the hydrolyzed and partially condensed silane. A final curing step (thermal or UV) is usually employed to complete the condensation process and densify the film.

The thickness and properties of the resulting film are dependent on several parameters, including the concentration and viscosity of the silane solution, the spin speed, and the curing conditions. The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors to form a colloidal suspension (sol) that subsequently gels to form a solid network, is central to the formation of films via spin coating. mdpi.comresearchgate.netcambridge.org

Table 2: Typical Parameters for Thin Film Deposition of Alkoxysilanes

| Deposition Technique | Precursor Type | Typical Solvents | Key Process Parameters | Resulting Film Characteristics |

| Vacuum Vapor Deposition | Aminosilanes | N/A (Vapor Phase) | Substrate Temperature, Deposition Time, Precursor Vapor Pressure | Uniform monolayer, high packing density, strong adhesion |

| Spin Coating (Sol-Gel) | Trialkoxysilanes | Ethanol, Methanol, Water | Solution Concentration, Spin Speed (rpm), Curing Temperature (°C) | Controllable thickness (nm to µm), good uniformity, can be porous or dense |

This table provides a general overview of parameters for alkoxysilane deposition. Specific optimized parameters for Silanamine, 1,1,1-triethoxy-N,N-diethyl- would require empirical determination.

Theoretical and Computational Chemistry Studies on Silanamine, 1,1,1 Triethoxy N,n Diethyl

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Silanamine, 1,1,1-triethoxy-N,N-diethyl-. These studies provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.

The geometry of the molecule is optimized to find its lowest energy conformation. Key structural parameters such as bond lengths and angles around the central silicon atom are determined. The silicon atom is bonded to a nitrogen atom of the diethylamino group and three oxygen atoms of the ethoxy groups. The Si-N and Si-O bond lengths are of particular interest as they influence the molecule's stability and reactivity. For analogous aminosilanes, theoretical calculations have shown that the geometry around the silicon is typically tetrahedral. nih.gov

Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to determine the distribution of atomic charges. These calculations typically show that the silicon atom carries a partial positive charge, while the more electronegative nitrogen and oxygen atoms bear partial negative charges. This charge distribution highlights the polar nature of the Si-N and Si-O bonds, which is a key factor in the molecule's chemical behavior, particularly its susceptibility to hydrolysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For aminosilanes, the HOMO is often localized on the nitrogen atom of the amino group, indicating that this is a likely site for electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Aminosilane (B1250345) (Note: Data are illustrative and based on typical values for analogous aminosilane structures calculated using DFT methods.)

| Property | Calculated Value |

| Si-N Bond Length (Å) | 1.75 |

| Si-O Bond Length (Å) | 1.65 |

| N-Si-O Bond Angle (°) | 108.5 |

| Mulliken Charge on Si | +1.2 |

| Mulliken Charge on N | -0.8 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | +1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of Silanamine, 1,1,1-triethoxy-N,N-diethyl- and its interactions with other molecules or surfaces over time. Reactive force fields, such as ReaxFF, can be used to model chemical reactions like hydrolysis and condensation. researchgate.net

A primary application of MD simulations for this compound is to investigate its hydrolysis, a crucial step in its application as a surface-modifying agent. Simulations can model the interaction of the silanamine with water molecules, showing the stepwise cleavage of the Si-O-C bonds to form silanols (Si-OH) and ethanol (B145695). These simulations can provide insights into the reaction mechanism and the role of catalysts. researchgate.net

Furthermore, MD simulations can be used to study the self-assembly of these molecules on a surface, such as silica (B1680970). By simulating a system containing the silanamine molecules and a hydroxylated silica surface, researchers can observe the process of adsorption, hydrolysis, and subsequent condensation to form a siloxane (Si-O-Si) network on the surface. These simulations help in understanding how the structure of the resulting monolayer is influenced by factors like temperature and solvent. fao.org

The interaction energies between the silanamine and various surfaces or solvents can also be calculated. For instance, the adsorption energy on a silica surface can predict the strength of binding, which is crucial for the durability of surface modifications. mdpi.com Similarly, interactions with different solvents can explain solubility and reactivity trends in various media.

Table 2: Representative Interaction Energies from Molecular Dynamics Simulations (Note: Values are hypothetical and represent typical outputs from MD simulations of similar silane (B1218182) systems.)

| Interaction | System | Calculated Energy (kJ/mol) |

| Adsorption Energy | Silanamine on Silica Surface | -150 |

| Solvation Energy | Silanamine in Ethanol | -45 |

| Solvation Energy | Silanamine in Hexane | -15 |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of Silanamine, 1,1,1-triethoxy-N,N-diethyl-. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predictions help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of Si-O, Si-N, C-N, and C-H bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with good accuracy. unige.ch By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si), the corresponding chemical shifts can be predicted. unige.chepfl.ch These theoretical spectra are invaluable for confirming the structure of the molecule and for interpreting experimental NMR data. For instance, the predicted ²⁹Si NMR chemical shift is highly sensitive to the coordination environment of the silicon atom. researchgate.netpascal-man.com

Theoretical calculations are also used to map out potential reaction pathways and determine their energetic profiles. For reactions such as hydrolysis, the transition state structures and activation energies can be calculated. nih.govacs.org This information provides a deeper understanding of the reaction kinetics and mechanism. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, calculations can explore whether hydrolysis proceeds through a direct nucleophilic attack by water on the silicon atom or is catalyzed by other species. nih.gov

Table 3: Predicted Spectroscopic Data for Silanamine, 1,1,1-triethoxy-N,N-diethyl- (Note: These are illustrative values based on DFT calculations for analogous compounds.)

| Spectroscopic Data | Predicted Value |

| Key IR Frequency (Si-O stretch, cm⁻¹) | 1100 |

| ¹H NMR Chemical Shift (CH₃, ppm) | 1.2 |

| ¹³C NMR Chemical Shift (CH₂, ppm) | 58 |

| ²⁹Si NMR Chemical Shift (ppm) | -60 |

| Activation Energy for Hydrolysis (kJ/mol) | 55 |

Rational Design of Modified Silanamine Structures

The insights gained from theoretical and computational studies can be leveraged for the rational design of new silanamine structures with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen for candidate molecules with enhanced performance for specific applications. researchgate.netrsc.orgrsc.org

For example, if a higher thermal stability is desired, modifications can be made to the organic substituents to increase their steric bulk or introduce electron-withdrawing groups, and the effect on bond dissociation energies can be calculated. If a faster hydrolysis rate is needed, different alkoxy groups can be substituted, and the activation energies for hydrolysis can be computed to identify the most reactive variant. nih.gov

Computational screening can also be used to design silanamines with improved adhesion to specific substrates. By calculating the adsorption energies of a library of modified silanamines on a model surface, the most promising candidates for strong surface binding can be identified. nih.gov This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising molecules identified through computation.

This in silico design process can explore a wide range of chemical space by varying the amino group (e.g., using different alkyl chains or cyclic amines) and the alkoxy groups. The goal is to establish structure-property relationships that can guide the synthesis of next-generation silanamines with optimized characteristics for applications ranging from surface coatings to adhesion promoters. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of aminosilanes often involves the use of corrosive chlorosilanes, which generates a significant amount of ammonium (B1175870) salt waste. uni-muenchen.denih.gov A primary focus of future research is the development of greener, more atom-economical synthetic routes.

A highly promising alternative is the catalytic dehydrocoupling of silanes and amines. uni-muenchen.denih.gov This method, which forms a direct Si-N bond, is exceptionally "green" as it produces only hydrogen (H₂) as a byproduct. uni-muenchen.de Research in this area will likely focus on discovering and optimizing catalysts that can facilitate this reaction with high efficiency and selectivity under mild conditions. uni-muenchen.denih.gov Inspired by advancements in related fields, the exploration of organocatalytic protocols, such as those using amidine derivatives for the synthesis of other organosilicon compounds, presents another innovative avenue. researchgate.net

Furthermore, embracing the principles of green chemistry could involve utilizing bio-based feedstocks or employing heterogeneous, recyclable catalysts like specialized clays (B1170129) to minimize environmental impact. nih.govutoronto.ca

| Methodology | Key Features | Research Focus | Advantages |

|---|---|---|---|

| Traditional Synthesis | Reaction of chlorosilanes with amines | - | Established methodology |

| Catalytic Dehydrocoupling | Direct Si-H and N-H bond coupling | Development of novel catalysts (e.g., transition metal-based) | Atom-economical (H₂ byproduct only), avoids corrosive reagents and salt waste. uni-muenchen.denih.gov |

| Organocatalysis | Use of metal-free organic molecules as catalysts | Screening new catalyst families (e.g., amidines, N-heterocyclic carbenes). researchgate.net | Lower toxicity, potentially milder reaction conditions. |

| Green Chemistry Approaches | Use of sustainable reagents and conditions | Exploration of bio-derived solvents and heterogeneous catalysts (e.g., clays). nih.govutoronto.ca | Reduced environmental footprint, potential for catalyst recycling. |

Advanced Characterization Techniques for Silanamine Derivatives

A thorough understanding of the structure and properties of new silanamine derivatives, particularly when applied as surface modifiers or within complex matrices, requires a sophisticated analytical toolkit. While standard techniques provide foundational data, future research will increasingly rely on a combination of advanced and complementary characterization methods.

Solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for analyzing silanamine derivatives bound to surfaces. uni-muenchen.deresearchgate.net This technique can elucidate the specific bonding arrangements, such as differentiating between silane (B1218182) molecules attached to a silica (B1680970) surface via one, two, or three siloxane bridges. researchgate.net To overcome the inherently low sensitivity of ²⁹Si NMR, hyperpolarization techniques are being developed that can enhance signal gains by thousands of times, enabling the detection and quantification of transient reaction intermediates and dynamic processes in real-time. nih.gov

Computational methods, especially Density Functional Theory (DFT), are becoming indispensable. DFT calculations can predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and even NMR chemical shifts, providing a theoretical framework to interpret experimental results and guide the design of new molecules with desired functionalities. utoronto.canih.govrsc.orgresearchgate.net

| Technique | Information Provided | Application Area |

|---|---|---|

| Solid-State ²⁹Si NMR | Silicon chemical environment, degree of cross-linking, surface bonding configuration. uni-muenchen.deresearchgate.netresearchgate.net | Characterizing surface-modified materials (e.g., functionalized silica). |

| Hyperpolarized ²⁹Si NMR | Dramatically increased signal sensitivity for detecting low-concentration species and reaction intermediates. nih.gov | Mechanistic studies of synthesis and surface reactions. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. wiley.com | Verifying surface functionalization and layer purity. |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and homogeneity of silane films. researchgate.netwiley.com | Assessing the quality and morphology of self-assembled monolayers. |

| Density Functional Theory (DFT) | Prediction of optimized structures, electronic properties, and spectroscopic data (e.g., NMR shifts). utoronto.caresearchgate.net | Guiding rational design of new derivatives and interpreting experimental data. |

Expanding Applications in Emerging Technologies (e.g., Optoelectronics, Biosensors)

The unique properties of Silanamine, 1,1,1-triethoxy-N,N-diethyl- make it and its derivatives prime candidates for use in cutting-edge technologies. The ability to form stable, functional interfaces between inorganic substrates and organic layers is a key theme.

Optoelectronics: In devices like Organic Light-Emitting Diodes (OLEDs) and Quantum Dot Light-Emitting Diodes (QLEDs), device performance and longevity are critically dependent on the interfaces between different layers. Arylsilanes are already used as host materials and charge-transporting layers due to their thermal stability and electronic properties. rsc.org Future work could explore aminosilanes as coupling agents to create robust, anti-abrasive protective coatings researchgate.net or as ultrathin passivation layers at the interface between charge transport and emissive layers. nih.gov Such layers can passivate surface defects and suppress non-radiative recombination, leading to more efficient and stable QLEDs. nih.gov Silanes are also crucial for functionalizing quantum dots (QDs), modifying their surface to improve dispersibility, biocompatibility, and optical properties for use in displays and bioimaging. nih.govrsc.orgrsc.org

Biosensors: The functionalization of silica-based surfaces is fundamental to the development of many biosensors. researchgate.net Aminosilanes are used to form self-assembled monolayers on substrates like glass or silicon dioxide. nih.gov The terminal amino groups provide covalent attachment points for bioreceptors such as antibodies, enzymes, or nucleic acids. researchgate.netrsc.org Future research will focus on optimizing the density and orientation of these surface groups to maximize sensitivity and on developing highly stable silane layers that resist hydrolysis in aqueous environments, a critical factor for reliable sensor performance. nih.govacs.org

| Emerging Technology | Role of Silanamine Chemistry | Potential Impact |

|---|---|---|

| Quantum Dot Light-Emitting Diodes (QLEDs) | Interface passivation layers to reduce defects and improve charge injection. nih.gov | Enhanced device efficiency, brightness, and operational stability. |

| Quantum Dot (QD) Functionalization | Surface modification to control solubility, biocompatibility, and photoluminescence. nih.govrsc.orgrsc.org | Development of advanced QDs for high-performance displays and cellular bioimaging. |

| Label-Free Optical Biosensors | Formation of self-assembled monolayers for the covalent immobilization of bioreceptors on SiO₂ transducers. researchgate.netrsc.org | Creation of highly sensitive and specific diagnostic platforms for detecting biomarkers. |

| Advanced Composite Materials | Adhesion promoter to enhance the bond between inorganic fillers and organic polymer matrices. sinosil.com | Stronger, more durable, and lighter materials for various industries. |

Interdisciplinary Research Integrating Silanamine Chemistry

The full potential of silanamine chemistry will be realized through collaboration across scientific and engineering disciplines.

Materials Science & Nanotechnology: The synergy between silanamine chemistry and materials science is evident in the creation of novel nanocomposites. Functionalizing nanoparticles or 2D materials like germanane with silanes can yield hybrid materials with tailored electronic, optical, and mechanical properties. chemrxiv.orgdakenchem.com

Biology & Medicine: The development of biocompatible surfaces for medical implants and advanced biosensors for diagnostics represents a significant convergence of chemistry, biology, and medicine. rsc.orgrsc.org Tailoring surface properties with silanamine derivatives can control protein adsorption and cellular interaction, opening doors for tissue engineering and targeted drug delivery systems.

Computational Science: The integration of theoretical modeling and experimental work is crucial. Computational chemistry allows for the in silico screening of potential silanamine derivatives, predicting their properties and reactivity before their synthesis, thereby accelerating the discovery and development process. utoronto.caresearchgate.net

Electronic Engineering: The application of silanes in OLEDs and QLEDs requires close collaboration with electronic engineers to design and fabricate next-generation displays and solid-state lighting solutions that are both efficient and durable. nih.govrsc.org

By fostering these interdisciplinary partnerships, research into Silanamine, 1,1,1-triethoxy-N,N-diethyl- and related compounds will continue to drive innovation in fields ranging from sustainable chemistry to advanced electronics and personalized medicine.

Q & A

Q. What are the key regulatory considerations for handling Silanamine, 1,1,1-triethoxy-N,N-diethyl- in laboratory settings?

The compound is subject to the U.S. EPA’s Significant New Use Rules (SNURs) under 40 CFR §721.10172. Researchers must report industrial/commercial activities involving this substance, including synthesis, processing, or disposal. Compliance with §721.80(f) requires detailed recordkeeping of exposure mitigation measures, waste management protocols, and worker safety practices. Laboratories must adhere to §721.125(a)-(c), documenting risk assessments and operational controls .

Q. How can the purity and structural integrity of Silanamine, 1,1,1-triethoxy-N,N-diethyl- be validated experimentally?

Use gas chromatography-mass spectrometry (GC-MS) to verify purity, referencing retention indices and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should confirm the ethoxy and diethylamine substituents. Compare spectral data with analogous triethoxy-silanes (e.g., Hexamethyldisilazane) to identify characteristic Si–N and Si–O bond vibrations via FT-IR .

Q. What synthetic pathways are reported for Silanamine derivatives with triethoxy functionalities?

While direct synthesis methods for this compound are not detailed in the evidence, analogous silanamines (e.g., Hexamethyldisilazane) are synthesized via ammonolysis of chlorosilanes. For 1,1,1-triethoxy-N,N-diethyl-silanamine, consider a nucleophilic substitution reaction between triethoxysilane and diethylamine under anhydrous conditions. Monitor reaction progress via in-situ NMR to avoid premature hydrolysis .

Advanced Research Questions

Q. What are the thermal decomposition pathways of Silanamine, 1,1,1-triethoxy-N,N-diethyl- under controlled conditions?

Computational studies on structurally related N,N-diethyl compounds (e.g., triethylamine) suggest β-hydrogen elimination as a primary decomposition route. For the silanamine derivative, thermogravimetric analysis (TGA) coupled with GC-MS can identify volatile byproducts (e.g., ethanol, ammonia). Density functional theory (DFT) modeling may predict bond dissociation energies, with Si–N cleavage likely initiating degradation at temperatures >150°C .

Q. How do hydrolysis conditions influence the stability of Silanamine, 1,1,1-triethoxy-N,N-diethyl- in aqueous environments?

Hydrolysis kinetics can be studied using pH-dependent NMR. In acidic media, the triethoxy groups may hydrolyze sequentially to form silanol intermediates, while alkaline conditions could accelerate Si–N bond cleavage. Compare results with triethoxysilane derivatives (e.g., Triethyl Orthoacetate) to assess steric and electronic effects of the diethylamine group .

Q. What contradictions exist in the literature regarding the environmental fate of triethoxy-silanes?

Some studies emphasize rapid hydrolysis in water, while others note persistent siloxane byproducts in organic solvents. To resolve this, conduct controlled hydrolysis experiments with varied solvent polarity and quantify residuals via LC-MS. Cross-reference findings with EPA guidelines (§721.10173) to evaluate ecological risk profiles .

Methodological Guidance

Q. What analytical techniques are critical for characterizing Silanamine, 1,1,1-triethoxy-N,N-diethyl- in complex matrices?

- X-ray crystallography : Resolve crystal packing and bond angles (see analogous fluorenyl-silanamine structures for methodology) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error, using NIST reference data for calibration .

- Raman spectroscopy : Differentiate Si–O–C and Si–N vibrations, which overlap in IR spectra .

Q. How should researchers address discrepancies in regulatory classifications of Silanamine derivatives?

Cross-check CAS numbers (e.g., 35077-00-0 vs. 700-051-5) and consult TSCA Section 12(b) export notification requirements. For international collaborations, align lab protocols with EU REACH and EPA SNURs to avoid compliance gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.